![molecular formula C7H16ClNO2 B140435 (3-Carboxypropyl)trimethylammonium chloride CAS No. 6249-56-5](/img/structure/B140435.png)
(3-Carboxypropyl)trimethylammonium chloride
Overview
Description
(3-Carboxypropyl)trimethylammonium chloride is a quaternary ammonium compound that is of interest in various fields of research due to its potential applications. It is structurally related to carnitine and other trimethylammonium chloride derivatives, which are known for their biological significance and industrial applications.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a carbon-14 labelled form of a compound structurally similar to this compound was synthesized for pharmacokinetic studies of a potential cartilage-targeted antirheumatic drug. This synthesis involved a multi-step process starting from specific precursors and resulted in a compound with a specific activity of 359 MBq/mmol .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from studies on similar compounds. For example, conformationally defined cyclohexyl carnitine analogs were designed to mimic different low-energy conformational states of carnitine, which shares a similar trimethylammonium chloride moiety. These analogs assume a chair conformation in the solid state, providing insight into the possible conformations of this compound .
Chemical Reactions Analysis
The reactivity of trimethylammonium chloride derivatives can be complex. In the context of radiation synthesis, linear and crosslinked poly[2-(methacryloyloxy)ethyl]trimethylammonium chloride was synthesized by γ-irradiation polymerization. This study also explored the interactions between the polymer and low molecular coordination compounds, indicating the potential for complex formation with specific stoichiometry .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can be characterized using various analytical techniques. Capillary electrophoresis (CE) has been employed to determine related compounds, showcasing the ability to separate and detect these substances in complex matrices. This method provides valuable information on the behavior of these compounds under different conditions . Additionally, the investigation of the trimethylammonium chloride molecule in the vapor phase by pulsed-nozzle, Fourier-transform microwave spectroscopy has provided detailed spectroscopic constants, which are essential for understanding the physical properties of these molecules .
Scientific Research Applications
Antibacterial Applications
(3-Carboxypropyl)trimethylammonium chloride (CPTC) has shown potential in the field of antibacterial applications. For instance, CPTC was used in the creation of antibacterial cotton fabric. Carboxymethyl chitosan (CMC) and CPTC were used to prepare a cotton fabric with high laundering durability. The fabric displayed a bacteriostatic reduction rate above 99.9% against S. aureus and E. coli, even after multiple laundering cycles, demonstrating the fabric's potential in medical and healthcare textiles (Wang et al., 2021).
Plant Growth Research
CPTC-related compounds have been studied for their influence on plant growth. The reaction of certain quaternary ammonium cations, structurally related to CPTC, with wheat seedlings was examined, showing significant effects on plant growth and morphology (Tolbert, 1960). This research suggests the potential use of these compounds in agricultural applications.
Pharmaceutical Research
In the pharmaceutical field, CPTC derivatives have been synthesized and investigated for potential uses. For example, a CPTC derivative was developed as a potential cartilage-targeted antirheumatic drug, marked for pharmacokinetic studies (Giraud et al., 2000). This illustrates the compound's potential in developing targeted therapeutic agents.
Material Science
In material science, CPTC has been involved in the synthesis of various materials with unique properties. For instance, CPTC was used in the creation of photoactive cellulose derivatives, indicating its utility in the development of smart materials (Wondraczek et al., 2012). The photochemical properties of these materials could be harnessed for various industrial applications.
Mechanism of Action
Target of Action
The primary target of (3-Carboxypropyl)trimethylammonium chloride, also known as 3-Carboxy-N,N,N-trimethylpropan-1-aminium chloride, is the human carnitine transporter 2 (CT2) . This compound is used as a transporter substrate in the cloning and sequencing of CT2 .
Mode of Action
This compound is a synthetic carnitine related compound . It interacts with its target, CT2, by serving as a substrate for the transporter
Biochemical Pathways
This compound is produced as an intermediary metabolite by gut microbes of L-Carnitine to Trimethylamine N-oxide (TMAO) . This suggests that it plays a role in the metabolic pathway involving the breakdown of L-carnitine by gut microbes .
Result of Action
It is implicated in arteriosclerosis and long-term cardiovascular death . This suggests that its action may have significant effects on cardiovascular health.
Action Environment
The action of this compound is influenced by the presence of gut microbes, which produce this compound as a metabolite during the breakdown of L-carnitine Therefore, factors that influence the composition of the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of this compound
Safety and Hazards
Future Directions
“(3-Carboxypropyl)trimethylammonium chloride” is a synthetic carnitine related compound . It is used as a transporter substrate in the cloning and sequencing of human carnitine transporter 2 (CT2) . It is produced as an intermediary metabolite by gut microbes of L-Carnitine to TMAO . This compound is implicated in arteriosclerosis and long-term cardiovascular death . Future research may focus on its potential role in cardiovascular health and its implications in arteriosclerosis .
properties
IUPAC Name |
3-carboxypropyl(trimethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRKTORAJTTYIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6249-56-5 | |
Record name | (3-Carboxypropyl)trimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6249-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylaminobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006249565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Carboxypropyl)trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q2: Can (3-Carboxypropyl)trimethylammonium chloride be utilized to modify the properties of natural polymers for applications beyond drug delivery? []
A2: Yes, research demonstrates that this compound can be successfully employed to functionalize cellulose, another natural polymer. [] The study showcased the synthesis of fluorescent cellulose derivatives incorporating this compound. The cationic nature of this group facilitates the adsorption of the modified cellulose onto pulp fibers through an ion exchange mechanism. This modification enabled the development of fluorescent pulp fibers with potential applications in various fields, including paper-based diagnostics and optoelectronics.
Q3: Are there any structural analogs of this compound with varying aliphatic chain lengths, and do these variations impact their functional properties? []
A3: Research indicates the synthesis of structural analogs of this compound with different aliphatic chain lengths connecting the photoactive groups to the cellulose backbone. [] These variations in chain length were found to directly influence the adsorption efficiency of the modified cellulose onto pulp fibers. This highlights the significant role of structural modifications in tailoring the properties and functionalities of materials designed for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.